molecular formula C3H8ClNO B083577 Methyl acetimidate hydrochloride CAS No. 14777-27-6

Methyl acetimidate hydrochloride

Cat. No.: B083577
CAS No.: 14777-27-6
M. Wt: 109.55 g/mol
InChI Key: WHYJXXISOUGFLJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl acetimidate hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it is known to inhibit the N-methylation of phosphatidylethanolamine . This interaction involves the compound binding to the enzyme responsible for the methylation process, thereby inhibiting its activity.

Cellular Effects

The effects of this compound on cells are primarily related to its role as an inhibitor of N-methylation of phosphatidylethanolamine This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes involved in the N-methylation of phosphatidylethanolamine . By binding to these enzymes, it inhibits their activity, leading to changes in gene expression and cellular metabolism.

Metabolic Pathways

It is known to interact with enzymes involved in the N-methylation of phosphatidylethanolamine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl acetimidate hydrochloride is typically synthesized by reacting acetonitrile with methanol in the presence of dry hydrogen chloride gas . The reaction is carried out at low temperatures, typically between -5°C to 10°C, to ensure the formation of the desired product . The reaction mixture is then allowed to react for an additional period at slightly higher temperatures to complete the formation of the salt .

Industrial Production Methods

In an industrial setting, the production of this compound involves the following steps :

    Reactants: Acetonitrile, methanol, and toluene are introduced into a reaction vessel.

    Cooling: The mixture is cooled to a temperature range of -5°C to 10°C.

    Hydrogen Chloride Addition: Dry hydrogen chloride gas is bubbled through the mixture, maintaining the temperature between -5°C to 0°C.

    Reaction Completion: The reaction is allowed to proceed for an additional hour at 0°C, followed by a gradual increase in temperature to 20°C over 12 hours.

    Crystallization: The resulting product is crystallized out of the solution and collected as this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl acetimidate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

methyl ethanimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c1-3(4)5-2;/h4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYJXXISOUGFLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884769
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14777-27-6
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14777-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanimidic acid, methyl ester, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl acetimidate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.297
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHYLACETIMIDATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05I74I2UQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acetimidate hydrochloride
Reactant of Route 2
Methyl acetimidate hydrochloride
Customer
Q & A

Q1: What is the primary use of Methyl Acetimidate Hydrochloride in biochemical research?

A1: this compound is frequently employed for the selective modification of protein amino groups. This modification, known as acetamidination, converts lysine residues to acetimidyl lysine residues. This process is particularly useful for:

  • Stabilizing proteins: Acetamidination can enhance protein stability by reducing the susceptibility to proteolysis. []
  • Investigating structure-activity relationships: By modifying specific amino acids, researchers can study their role in protein function and binding affinity. [, ]
  • Facilitating semisynthesis: Acetamidination allows for the selective protection and deprotection of amino groups during peptide synthesis. []

Q2: How does this compound achieve selective modification of lysine residues?

A2: The reaction proceeds through a nucleophilic addition-elimination mechanism. The ε-amino group of lysine, being more nucleophilic than the α-amino group at physiological pH, preferentially attacks the electrophilic carbon of the imidate group in this compound. This leads to the formation of a stable acetimidyl derivative of the lysine residue. [, ]

Q3: Are there any studies demonstrating the impact of this compound on biological systems?

A3: Yes, research suggests that this compound-mediated methylation of phosphatidylethanolamine in heart sarcolemmal vesicles can inhibit Na+/Ca2+ exchange activity. [] This highlights the compound's potential to influence cellular processes by modifying membrane lipid composition. Additionally, studies have shown that phospholipid methylation induced by this compound can impact Ca2+ binding and Ca2+-ATPase activities in heart sarcolemma. []

Q4: What is known about the structural properties of this compound?

A4: Spectroscopic studies, specifically infrared spectroscopy, have confirmed the imidate structure (R·C·(:NH)·O·R′) of this compound. [] The protonation of the nitrogen atom in the hydrochloride salt form is also evident from its infrared spectrum. []

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